

# Managing cough as a side effect in inhaled Seralutinib studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Seralutinib**

Cat. No.: **B610791**

[Get Quote](#)

## Technical Support Center: Inhaled Seralutinib Studies

This guide provides troubleshooting protocols and frequently asked questions (FAQs) for researchers and drug development professionals managing cough as a side effect in clinical and preclinical studies of inhaled **Seralutinib**.

## Frequently Asked Questions (FAQs)

### Q1: What is the reported incidence and severity of cough in inhaled Seralutinib clinical trials?

Cough is the most frequently reported treatment-emergent adverse event (TEAE) in **Seralutinib** clinical trials.[1][2] However, the incidence is comparable to placebo and events are predominantly mild to moderate in severity.[3][4][5]

In the Phase 2 TORREY study, cough was reported in 43.2% of patients receiving **Seralutinib** compared to 38.1% of those receiving a placebo.[2][6] Of the cases in the **Seralutinib** arm, the majority were mild.[5] In a long-term open-label extension (OLE) study, cough was reported as a TEAE in 23.0% of participants.[4][7] While generally well-tolerated, cough was cited as the reason for treatment discontinuation in 12.2% (9 out of 74) of patients in the OLE study.[4][7][8]

## Data Summary: Incidence of Cough in Seralutinib Clinical Trials

| Clinical Study             | Treatment Group    | Incidence of Cough (%) | Severity            | Discontinuation due to Cough (%) | Citation(s) |
|----------------------------|--------------------|------------------------|---------------------|----------------------------------|-------------|
| Phase 2 TORREY             | Seralutinib (n=44) | 43.2%                  | 17 mild, 2 moderate | Not specified                    | [2][5][6]   |
| Placebo (n=42)             |                    | 38.1%                  | Not specified       | Not specified                    | [2][6]      |
| Open-Label Extension (OLE) | Seralutinib (n=74) | 23.0%                  | Mild-to-moderate    | 12.2%                            | [4][7][8]   |

## Q2: What is the proposed physiological mechanism for inhalation-induced cough?

The cough reflex from inhaled pharmaceutical aerosols is primarily triggered by the stimulation of sensory nerves in the airway epithelium, such as C-fibers and A-fibers.[9][10] This stimulation can be mechanical (from particles) or chemical. These nerve fibers express Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPA1, which act as sensors.[9] When activated by a stimulus—such as changes in pH, tonicity, or direct interaction with the drug molecule or excipients—these channels open, leading to nerve depolarization and the propagation of a signal to the brainstem's cough center, which initiates the cough reflex.[9][11]

**Caption:** Proposed signaling pathway for inhalation-induced cough.

## Q3: What formulation and delivery factors can be optimized to mitigate cough?

Several characteristics of an inhaled formulation can be modified to reduce its potential to cause cough.[9] Researchers should consider the following:

- Particle Size: Aerodynamic particle sizes less than 5  $\mu\text{m}$  are preferable as they minimize deposition in the upper airways, where the cough reflex is more sensitive.[9]
- pH and Tonicity: Formulations should be developed to be isotonic and pH-neutral to avoid irritating the airway lining.[11]
- Excipients: The choice and concentration of excipients can influence cough. Screening for excipients with low irritant potential is recommended.
- Dose: Higher doses of inhaled drugs are more likely to induce a cough.[9][12] Titration schedules or dose fractionation could be explored.
- Inhaler Device: The type of device (e.g., dry powder inhaler, nebulizer) can affect particle deposition patterns and inhalation force, which may influence cough.[9]

## Troubleshooting Guides & Experimental Protocols

### Guide 1: Workflow for Managing Cough in Study Participants

When a participant reports a cough, a systematic approach is necessary to ensure patient safety and data integrity. The **Seralutinib** OLE study protocol allowed for dose reduction or temporary holds to manage tolerability issues.[7] The following workflow provides a decision-making framework based on standard clinical practice.



[Click to download full resolution via product page](#)

**Caption:** Decision workflow for managing participant-reported cough.

## Protocol 1: Standardized Assessment of Cough Severity

To ensure consistent and objective data collection on cough as an adverse event, a standardized assessment protocol is recommended.

- Objective: To quantify the severity, frequency, and impact of treatment-emergent cough.
- Methodology:

- Baseline Assessment: Prior to the first dose, establish a baseline cough assessment for each participant.
- Grading: Utilize the Common Terminology Criteria for Adverse Events (CTCAE) for grading cough severity (Grade 1: Mild; Grade 2: Moderate; Grade 3: Severe).
- Severity Scale: At each study visit, ask the participant to rate their average cough severity over the past 24 hours using a 100 mm Visual Analog Scale (VAS), where 0 mm is "no cough" and 100 mm is "worst cough imaginable."
- Impact Questionnaire: Administer a validated cough-specific quality of life questionnaire, such as the Leicester Cough Questionnaire (LCQ), at baseline and key timepoints (e.g., Week 12, Week 24) to measure the impact of cough on daily life.
- Data Collection: Record all cough events, their duration, severity grade, VAS score, and any actions taken (e.g., dose reduction) in the electronic case report form (eCRF).

## Protocol 2: Preclinical Screening of Formulations for Cough Potential

This protocol outlines an in-vivo experiment to compare the tussive potential of different **Seralutinib** formulations.

- Objective: To evaluate and compare the cough-inducing potential of various inhaled **Seralutinib** formulations in a validated animal model.
- Model: Conscious, unrestrained guinea pigs, which have a well-characterized cough reflex sensitive to chemical and mechanical stimuli.
- Methodology:
  - Acclimatization: Acclimatize animals in whole-body plethysmography chambers that can detect the sound and pressure changes characteristic of a cough.
  - Formulation Preparation: Prepare different **Seralutinib** formulations for aerosolization (e.g., varying particle size, pH, or excipients). A vehicle control (placebo formulation) and a positive control (e.g., citric acid aerosol) must be included.

- Exposure: Expose animals to a nebulized aerosol of a single formulation for a fixed duration (e.g., 5-10 minutes). A sufficient washout period (e.g., 48-72 hours) must be observed between different formulation exposures for the same animal.
- Cough Detection: Use specialized software to analyze audio recordings and pressure signals from the chambers to identify and count cough events during and immediately after exposure.
- Data Analysis: Compare the mean number of coughs induced by each **Seralutinib** formulation against the vehicle control. Statistical analysis (e.g., ANOVA) can determine if differences between formulations are significant.



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for assessing cough in a clinical trial.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Gossamer's PAH Candidate Meets Primary Endpoint, Stumbles on Secondary Measure - BioSpace [biospace.com]
- 2. gossamerbio.com [gossamerbio.com]
- 3. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 4. Seralutinib for the Treatment of Pulmonary Arterial Hypertension in Adults: TORREY Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gossamer Bio Announces Seralutinib Meets Primary Endpoint in Phase 2 TORREY Study in PAH | Gossamer Bio [ir.gossamerbio.com]

- 6. gossamerbio.com [gossamerbio.com]
- 7. Seralutinib for the Treatment of Pulmonary Arterial Hypertension in Adults: TORREY Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Cough as an adverse effect on inhalation pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cough as an adverse effect on inhalation pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Managing cough as a side effect in inhaled Seralutinib studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610791#managing-cough-as-a-side-effect-in-inhaled-seralutinib-studies]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

